
Acetamide, N-(8-(dimethylamino)-3-methyl-2-phenazinyl)-2-(methylnitrosoamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- is a complex organic compound with a unique structure that includes a phenazine ring, a dimethylamino group, and a methylnitrosoamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Dimethylamino Group: This step usually involves the reaction of the phenazine derivative with dimethylamine in the presence of a catalyst.
Addition of the Methylnitrosoamino Group: This is typically done through a nitration reaction followed by reduction and subsequent methylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitroso group, potentially converting it to an amine or hydroxylamine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of dyes, polymers, and other materials due to its chemical properties.
Mechanism of Action
The mechanism by which ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino and methylnitrosoamino groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s activity. The phenazine ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler compound with similar functional groups but lacking the phenazine ring.
Phenazine Derivatives: Compounds with the phenazine ring but different substituents.
Uniqueness
ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- is unique due to its combination of functional groups and the phenazine ring, which confer specific chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89747-88-6 |
|---|---|
Molecular Formula |
C18H20N6O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[8-(dimethylamino)-3-methylphenazin-2-yl]-2-[methyl(nitroso)amino]acetamide |
InChI |
InChI=1S/C18H20N6O2/c1-11-7-15-17(9-14(11)21-18(25)10-24(4)22-26)20-16-8-12(23(2)3)5-6-13(16)19-15/h5-9H,10H2,1-4H3,(H,21,25) |
InChI Key |
ARRYNCGMZQCJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1NC(=O)CN(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


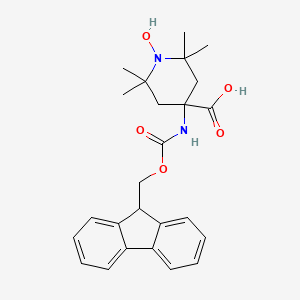
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
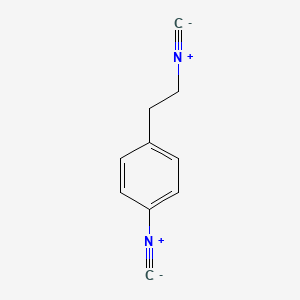

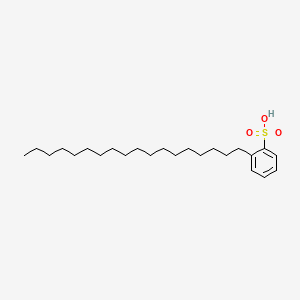
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
(2-propanolato)-](/img/structure/B13783339.png)
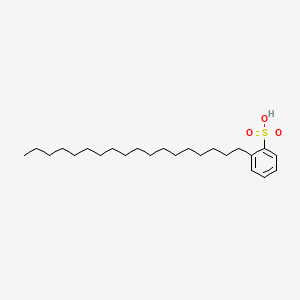
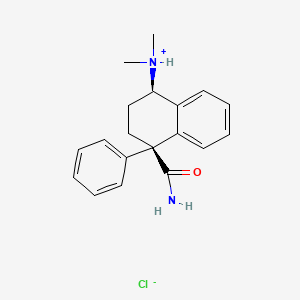

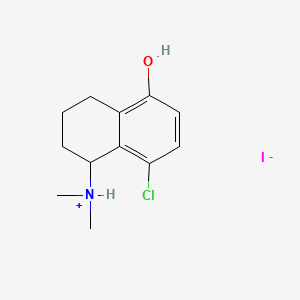
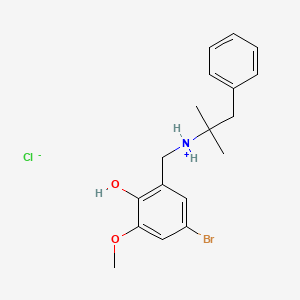
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
